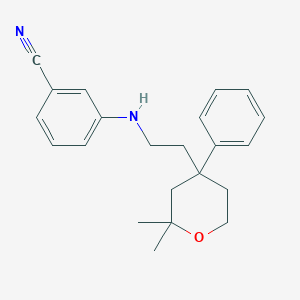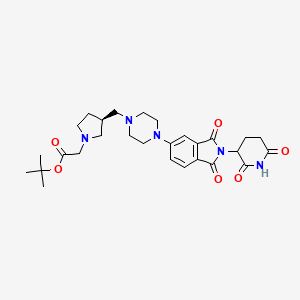
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of the quinazoline ring, piperidine ring, and chlorophenyl group in this compound contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the quinazoline core.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a halogenated quinazoline derivative.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperidine ring with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated quinazoline derivatives and chlorophenylboronic acid in the presence of palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline or carboxamide derivatives.
Substitution: Substituted quinazoline or chlorophenyl derivatives.
科学的研究の応用
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide has several scientific research applications, including:
作用機序
The mechanism of action of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential anticancer agent . Additionally, the compound may interact with bacterial and fungal enzymes, leading to the inhibition of their growth and proliferation .
類似化合物との比較
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the quinazoline or piperidine rings.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a quinazoline ring, leading to different biological activities.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Contains an oxadiazole ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the quinazoline, piperidine, and chlorophenyl groups, which contribute to its distinct chemical reactivity and biological activity .
特性
分子式 |
C20H19ClN4O |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26) |
InChIキー |
KEPUHKQVRHINKS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)



